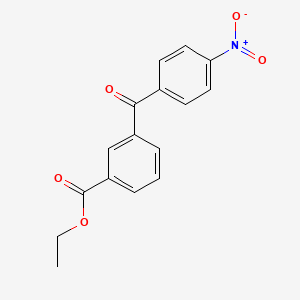

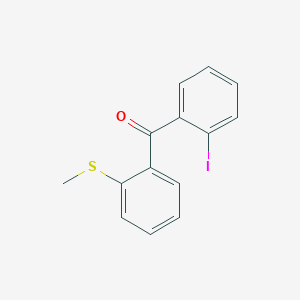

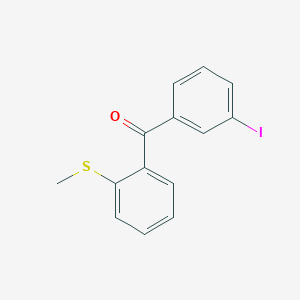

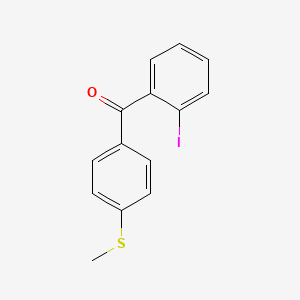

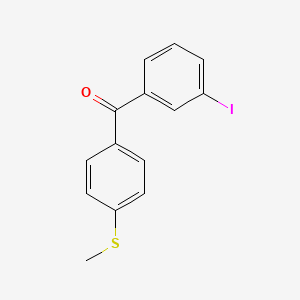

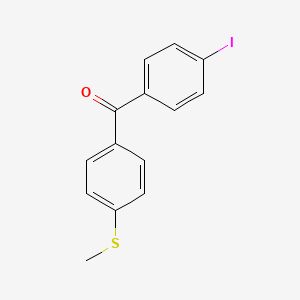

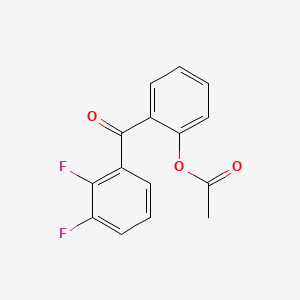

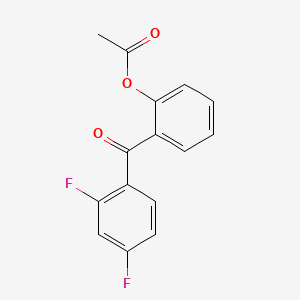

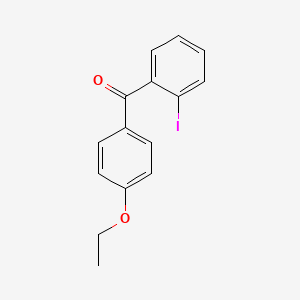

4-Ethoxy-2'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Environmental Analysis : Wahlberg, Renberg, and Wideqvist (1990) developed a method for determining nonylphenol and nonylphenol ethoxylates in water, sludge, and biota. This method involves converting substances into their corresponding pentafluorobenzoyl derivatives for quantification, highlighting the role of derivatives of benzophenones like 4-Ethoxy-2'-iodobenzophenone in environmental analysis (Wahlberg, Renberg, & Wideqvist, 1990).

Chemical Composition Analysis : León et al. (2014) investigated the chemical composition of the ethanolic extract from aerial parts of Protea hybrid ‘Susara’, including the identification of several compounds related to benzophenones. This demonstrates the relevance of such compounds in phytochemical research and potential applications in the pharmaceutical, cosmetic, and therapeutic industries (León et al., 2014).

Water Sample Analysis : Negreira et al. (2009) outlined a procedure for determining hydroxylated benzophenone UV absorbers in environmental water samples. This involves a solid-phase extraction and determination by liquid chromatography-tandem mass spectrometry, emphasizing the environmental impact and detection methods for benzophenone derivatives (Negreira et al., 2009).

Molecular Structure Analysis : Arshinova et al. (1978) and Arbuzov et al. (1981) studied the geometrical structures of phosphorus-containing heterocyclic compounds, providing insights into the spatial structures and orientations of molecules similar to this compound. These studies are significant in the field of organic chemistry and molecular engineering (Arshinova et al., 1978); (Arbuzov et al., 1981).

Antioxidant Activity Study : Rubio-Cortés et al. (2021) evaluated the antioxidant effect of different groups in the 2,6-positions of new 4-ethoxy-phenols. This study is pertinent in understanding the antioxidant properties of compounds related to this compound, with potential applications in health and wellness sectors (Rubio-Cortés et al., 2021).

Propriétés

IUPAC Name |

(4-ethoxyphenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBWEFOZVBVYSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.